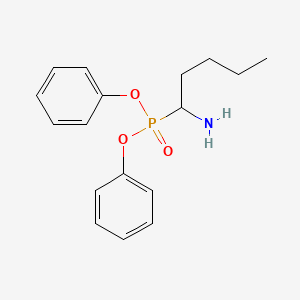
Diphenyl (1-aminopentyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (1-aminopentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl moiety and an aminopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (1-aminopentyl)phosphonate typically involves the reaction of diphenylphosphite with an appropriate aminopentyl derivative. One common method is the Kabachnik-Fields reaction, where diphenylphosphite reacts with aldehydes and amines to form aminophosphonates . The reaction conditions often include the use of catalysts such as magnesium perchlorate to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale Kabachnik-Fields reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenyl (1-aminopentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diphenyl (1-aminopentyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl (1-aminopentyl)phosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as serine proteases, thereby inhibiting their activity . The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .
Comparison with Similar Compounds
Diphenylphosphite: A precursor in the synthesis of diphenyl (1-aminopentyl)phosphonate.
Diethylphosphite: Another phosphonate compound with similar reactivity but different alkyl groups.
Dimethylphosphite: Similar to diethylphosphite but with methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific aminopentyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
156336-41-3 |
|---|---|
Molecular Formula |
C17H22NO3P |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpentan-1-amine |
InChI |
InChI=1S/C17H22NO3P/c1-2-3-14-17(18)22(19,20-15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-13,17H,2-3,14,18H2,1H3 |
InChI Key |
CTOWVYVHRPJNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14263461.png)

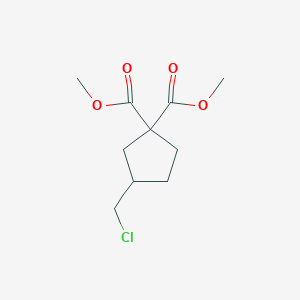
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
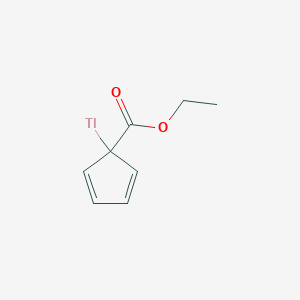
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
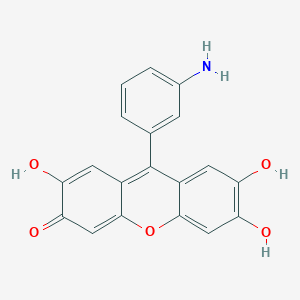
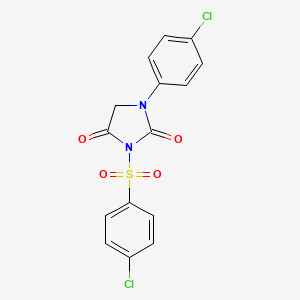
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
